Ethyl 3-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylbenzoic acid is a compound with the molecular formula C10H12O2 . It is derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . In the case of 3-Isopropylbenzoic acid ethyl ester, the hydrogen is replaced by an ethyl group. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
Esters can be synthesized in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid . Acid anhydrides can also react with alcohols to produce esters .
Molecular Structure Analysis
The molecular structure of 3-Isopropylbenzoic acid consists of a benzene ring with a carboxyl group (-COOH) and an isopropyl group attached to it . When the hydrogen in the carboxyl group is replaced by an ethyl group, it forms the ester, 3-Isopropylbenzoic acid ethyl ester.
Chemical Reactions Analysis
Esters, including 3-Isopropylbenzoic acid ethyl ester, can undergo a variety of chemical reactions. One such reaction is hydrolysis, where the ester is split with water to produce alcohols and organic or inorganic acids . The reaction is reversible and does not go to completion .
Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .
Properties
IUPAC Name |
ethyl 3-propan-2-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12(13)11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYGOAYHWKJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.